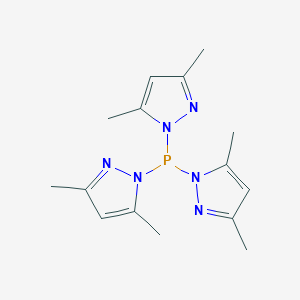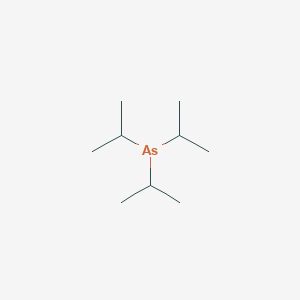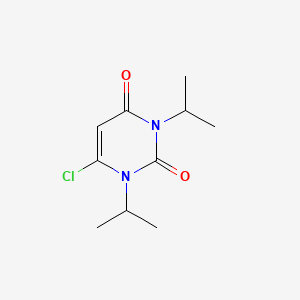![molecular formula C15H9Cl2NOS B14628008 2h-1,4-Benzothiazin-3(4h)-one,2-[(2,4-dichlorophenyl)methylene]-](/img/structure/B14628008.png)
2h-1,4-Benzothiazin-3(4h)-one,2-[(2,4-dichlorophenyl)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,4-Benzothiazin-3(4H)-one,2-[(2,4-dichlorophenyl)methylene]- is a heterocyclic compound that features a benzothiazine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzothiazin-3(4H)-one,2-[(2,4-dichlorophenyl)methylene]- typically involves the condensation of 2,4-dichlorobenzaldehyde with 2-aminothiophenol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,4-Benzothiazin-3(4H)-one,2-[(2,4-dichlorophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazine derivatives.
Substitution: Formation of substituted benzothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
2H-1,4-Benzothiazin-3(4H)-one,2-[(2,4-dichlorophenyl)methylene]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2H-1,4-Benzothiazin-3(4H)-one,2-[(2,4-dichlorophenyl)methylene]- involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function in neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1,4-Benzothiazin-3(4H)-one: A simpler analog without the dichlorophenyl group.
Benzothiazole: Another heterocyclic compound containing nitrogen and sulfur but with a different ring structure.
Phenothiazine: Contains an additional benzene ring and is used in antipsychotic medications.
Uniqueness
2H-1,4-Benzothiazin-3(4H)-one,2-[(2,4-dichlorophenyl)methylene]- is unique due to the presence of the dichlorophenyl group, which enhances its chemical reactivity and potential biological activity compared to its simpler analogs .
Eigenschaften
Molekularformel |
C15H9Cl2NOS |
|---|---|
Molekulargewicht |
322.2 g/mol |
IUPAC-Name |
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C15H9Cl2NOS/c16-10-6-5-9(11(17)8-10)7-14-15(19)18-12-3-1-2-4-13(12)20-14/h1-8H,(H,18,19)/b14-7- |
InChI-Schlüssel |
QVVNCLJUTKBNEG-AUWJEWJLSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)NC(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/S2 |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















